
Beryllium--magnesium (2/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beryllium–magnesium (2/1) is an intermetallic compound consisting of beryllium and magnesium in a 2:1 ratio. This compound is part of the alkaline earth metals group and exhibits unique properties due to the combination of these two elements. Beryllium is known for its high stiffness, lightweight, and thermal stability, while magnesium is recognized for its low density and good mechanical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Beryllium–magnesium (2/1) can be synthesized through various methods, including:
Thermal Reduction: This involves the reduction of beryllium fluoride with magnesium metal at high temperatures. The reaction is as follows[ \text{BeF}_2 + \text{Mg} \rightarrow \text{MgF}_2 + \text{Be} ]
Powder Metallurgy: This method involves mixing beryllium and magnesium powders, followed by compaction and sintering at elevated temperatures to form the intermetallic compound.
Industrial Production Methods
Industrial production of beryllium–magnesium (2/1) typically involves the thermal reduction method due to its efficiency and scalability. The process requires precise control of temperature and atmosphere to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Beryllium–magnesium (2/1) undergoes several types of chemical reactions, including:
Oxidation: When exposed to oxygen, beryllium–magnesium (2/1) forms a protective oxide layer, which prevents further oxidation. The reaction is as follows[ 2\text{Be} + \text{O}_2 \rightarrow 2\text{BeO} ]
Reduction: The compound can be reduced using strong reducing agents, such as lithium aluminum hydride.
Substitution: Beryllium–magnesium (2/1) can undergo substitution reactions with halogens to form halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, lithium aluminum hydride, and halogens. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include beryllium oxide, magnesium oxide, and various halides, depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
Beryllium–magnesium (2/1) has a wide range of scientific research applications, including:
Chemistry: The compound is used in the study of intermetallic compounds and their properties.
Biology: Beryllium–magnesium (2/1) is used in the development of lightweight and strong materials for biomedical implants.
Medicine: The compound’s unique properties make it suitable for use in medical imaging devices and radiation shielding.
Industry: Beryllium–magnesium (2/1) is used in the aerospace and automotive industries for its high strength-to-weight ratio and thermal stability
Mecanismo De Acción
The mechanism by which beryllium–magnesium (2/1) exerts its effects is primarily through its structural and chemical properties. The compound forms a stable intermetallic structure, which provides high strength and thermal stability. The molecular targets and pathways involved include the formation of protective oxide layers and the interaction with other elements to form stable compounds .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to beryllium–magnesium (2/1) include:
Beryllium–aluminum (2/1): This compound also exhibits high strength and thermal stability but has different mechanical properties due to the presence of aluminum.
Magnesium–aluminum (2/1): This compound is known for its lightweight and good mechanical properties but lacks the high stiffness of beryllium–magnesium (2/1)
Uniqueness
Beryllium–magnesium (2/1) is unique due to its combination of high stiffness, lightweight, and thermal stability. These properties make it suitable for applications where both strength and low weight are critical, such as in aerospace and medical devices .
Propiedades
Número CAS |
83606-56-8 |
|---|---|
Fórmula molecular |
Be2Mg |
Peso molecular |
42.330 g/mol |
InChI |
InChI=1S/2Be.Mg |
Clave InChI |
GXRMGIRCVDTIDR-UHFFFAOYSA-N |
SMILES canónico |
[Be].[Be].[Mg] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14424180.png)
![Benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]-](/img/structure/B14424183.png)


![Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxyhexopyranoside](/img/structure/B14424215.png)
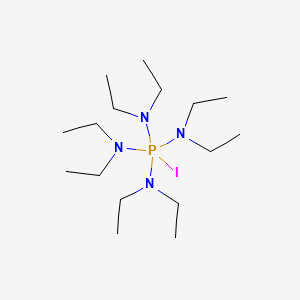
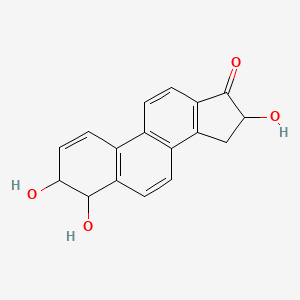
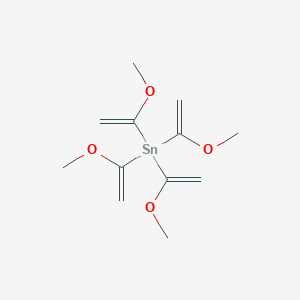

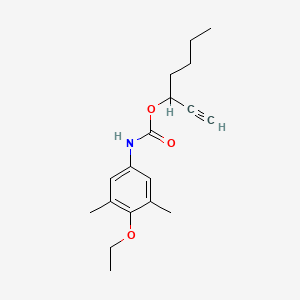
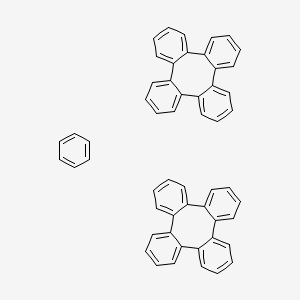
![[5-(Trifluoromethyl)-2H-tetrazol-2-yl]methanol](/img/structure/B14424236.png)
![1,2,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424243.png)
![Ethyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14424250.png)
